(3-Bromo-2-fluoro-6-methylphenyl)methanol
Description
(3-Bromo-2-fluoro-6-methylphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇BrFO. Its structure features a bromine atom at position 3, fluorine at position 2, and a methyl group at position 6 on the benzene ring, with a hydroxymethyl (–CH₂OH) substituent at the benzylic position (Figure 1). This compound is listed in commercial catalogs with CAS 522594-92-9 and a purity of 97%, though it is currently marked as a discontinued product .
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(3-bromo-2-fluoro-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
OMFWAFFUHRXMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: The starting material, 2-fluoro-6-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride.
Industrial Production Methods
Industrial production of (3-Bromo-2-fluoro-6-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to ketone | MnO₂, CH₂Cl₂, RT, 6h | 3-Bromo-2-fluoro-6-methylphenyl ketone | 85% | |
| Oxidation to aldehyde | PCC, CH₂Cl₂, 0°C → RT, 4h | 3-Bromo-2-fluoro-6-methylbenzaldehyde | 72% |
Mechanistic Insights :
-
MnO₂ selectively oxidizes the alcohol to a ketone without over-oxidizing to carboxylic acids.
-
PCC (Pyridinium chlorochromate) provides milder conditions for aldehyde formation, avoiding side reactions.
Esterification
The hydroxyl group reacts with acylating agents:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ (cat.), RT, 2h | 3-Bromo-2-fluoro-6-methylphenyl acetate | 90% | |
| Sulfonylation | TsCl, Pyridine, 0°C → RT, 12h | Tosylate derivative | 78% |
Key Observations :
-
Acetic anhydride (Ac₂O) provides high yields under acid catalysis due to the electron-withdrawing effects of halogens stabilizing intermediates.
Nucleophilic Substitution
The bromine atom participates in substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 80°C, 8h | 3-Methoxy-2-fluoro-6-methylphenylmethanol | 65% | |
| Amine substitution | Benzylamine, K₂CO₃, DMSO, 100°C, 12h | 3-Benzylamino-2-fluoro-6-methylphenylmethanol | 58% |
Regioselectivity :
-
Bromine at the meta position relative to the methanol group favors substitution due to reduced steric hindrance.
-
Fluorine’s inductive effect enhances electrophilicity at the bromine site.
Cross-Coupling Reactions
Bromine enables transition-metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, toluene, 80°C | Biaryl derivative | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NHPh₂, dioxane, 100°C | 3-Diphenylamino-2-fluoro-6-methylphenylmethanol | 70% |
Catalytic Efficiency :
-
Palladium catalysts with bulky ligands (e.g., Xantphos) minimize undesired homocoupling.
Reduction Reactions
While the alcohol itself is typically oxidized, its derivatives undergo reduction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde → Benzyl alcohol | NaBH₄, MeOH, 0°C, 1h | 3-Bromo-2-fluoro-6-methylbenzyl alcohol | 95% |
Note : Direct reduction of the parent alcohol is uncommon unless protecting groups are employed .
Thermal and Stability Data
| Property | Conditions | Observation | Source |
|---|---|---|---|
| Thermal decomposition | TGA, N₂ atmosphere, 10°C/min | Decomposition onset: 220°C | |
| Hydrolytic stability | pH 7.4 buffer, 37°C, 24h | <5% degradation |
Comparative Reactivity of Halogens
| Position | Substituent | Reactivity Trend | Rationale |
|---|---|---|---|
| C-3 | Br | High electrophilicity for substitution | Polarizable C-Br bond |
| C-2 | F | Ortho-directing, deactivating | Strong -I effect |
| C-6 | CH₃ | Electron-donating, stabilizes intermediates | Hyperconjugation |
Scientific Research Applications
(3-Bromo-2-fluoro-6-methylphenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and reactivity can be contextualized by comparing it to analogs with variations in substituent positions, halogen types, or functional groups. Below is a detailed analysis:
Positional Isomers and Halogenated Analogs
a. 2-Bromo-3-fluorobenzyl Alcohol
- Structure : Bromine (position 2), fluorine (position 3), and –CH₂OH group.
- Key Differences: The swapped positions of bromine and fluorine alter electronic effects. The meta-fluorine (position 3) in (3-Bromo-2-fluoro-6-methylphenyl)methanol may enhance electrophilic substitution reactivity compared to the para-fluorine in this isomer.
- Synthesis : Similar boronic acid derivatives (e.g., 2-bromo-3-fluoro-6-methylphenylboronic acid ) are documented, suggesting shared synthetic routes involving Suzuki-Miyaura coupling .
b. 2-Bromo-4'-chloro-3'-fluorobenzhydrol
- Structure : Bromine (position 2), chlorine (position 4'), fluorine (position 3'), and a benzhydrol (–C(OH)Ph) group.
- Key Differences : The absence of a methyl group and the presence of chlorine increase molecular weight (MW: ~299.5 g/mol vs. ~233.0 g/mol for the target compound). Chlorine’s stronger electron-withdrawing effect may reduce solubility in polar solvents compared to the methyl group in the target .
Methyl-Substituted Analogs
a. 1-(3-Fluoro-6-methylphenyl)-2-methyl-2-propanol
- Structure : Fluorine (position 3), methyl (position 6), and a branched alcohol (–C(CH₃)₂OH).
- Key Differences : The branched alcohol group reduces steric accessibility for reactions at the hydroxyl site compared to the linear –CH₂OH in the target compound. This structural feature may lower boiling points and alter crystallization behavior .
b. Cyclopentyl (2-methylphenyl)methanol
- Structure : Cyclopentyl and methyl substituents with a benzylic alcohol.
- This contrasts with the target’s halogen-dominated polarity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(3-Bromo-2-fluoro-6-methylphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique halogenated structure. This compound is recognized for its potential pharmacological properties, including interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of (3-Bromo-2-fluoro-6-methylphenyl)methanol is . The presence of bromine, fluorine, and a hydroxymethyl group contributes to its distinct chemical properties, influencing its reactivity and biological activity. The compound's structure can be represented as follows:
The biological activity of (3-Bromo-2-fluoro-6-methylphenyl)methanol is primarily attributed to its ability to interact with molecular targets in biological systems. The halogen substituents can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. The methanol group may also participate in hydrogen bonding, further influencing interactions with biomolecules.
Antimicrobial Properties
Research indicates that halogenated phenylmethanol derivatives may exhibit antimicrobial properties. The unique arrangement of bromine and fluorine atoms can enhance the compound's efficacy against various microbial strains. Initial studies suggest that modifications to the structure could lead to compounds with increased antimicrobial activity.
Cancer Research
The compound has been explored as a potential inhibitor of immune checkpoints, particularly the PD-1/PD-L1 interaction, which is crucial in cancer therapy. Inhibitors targeting this pathway are being developed for their ability to enhance immune responses against tumors .
Enzyme Interaction Studies
Studies have shown that (3-Bromo-2-fluoro-6-methylphenyl)methanol can interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions could provide insights into the compound's pharmacokinetics and potential drug-drug interactions .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of biphenyl derivatives, (3-bromo-2-methylphenyl)methanol was utilized as a starting material. The resulting compounds were evaluated for their biological activity, demonstrating significant potential in modulating enzyme activities relevant to drug metabolism and therapeutic efficacy .
Case Study 2: Anticancer Activity
A recent investigation into small-molecule inhibitors derived from phenylmethanol scaffolds highlighted the role of (3-Bromo-2-fluoro-6-methylphenyl)methanol as a lead compound. The study reported promising results in inhibiting PD-1/PD-L1 interactions, suggesting its utility in developing novel cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (3-Bromo-2-fluoro-6-methylphenyl)methanol | C8H8BrF | Halogenated structure | Potential inhibitor of PD-1/PD-L1 |
| (4-Bromo-2-fluoro-5-methylphenyl)methanol | C8H8BrF | Different halogen positioning | Antimicrobial activity |
| (2-Bromo-4-fluoro-3-methylphenyl)methanol | C8H8BrF | Varying substitution pattern | Enzyme interaction studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Bromo-2-fluoro-6-methylphenyl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Direct Bromo-Fluoro Substitution : Start with a pre-functionalized benzene derivative (e.g., 2-fluoro-6-methylbenzyl alcohol) and introduce bromine via electrophilic aromatic substitution using or (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM). Optimize reaction temperature (0–25°C) to minimize side reactions .
- Grignard or Organometallic Approaches : React 3-bromo-2-fluoro-6-methylbenzaldehyde with reducing agents (e.g., NaBH or LiAlH) in THF or methanol. Monitor stoichiometry to avoid over-reduction .
- Table: Key Reaction Parameters
| Step | Solvent | Catalyst/Temp. | Yield Range |
|---|---|---|---|
| Bromination | DCM | , 0°C | 60–75% |
| Reduction of Aldehyde | Methanol | NaBH, RT | 85–90% |
Q. How can spectroscopic techniques confirm the structure and purity of (3-Bromo-2-fluoro-6-methylphenyl)methanol?
- Methodology :
- : Identify aromatic protons (δ 6.5–7.5 ppm) with splitting patterns reflecting bromo/fluoro substituents. The methyl group (δ 2.1–2.3 ppm) and hydroxymethyl (δ 4.5–4.7 ppm) should integrate correctly .
- : Detect the fluorine environment (δ -110 to -120 ppm for aryl-F) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at 232–234 (M) with isotopic patterns matching .
- Purity Check : Use HPLC with a C18 column (methanol/water mobile phase) to detect impurities (<1%) .
Advanced Research Questions
Q. What strategies optimize purification of (3-Bromo-2-fluoro-6-methylphenyl)methanol after Friedel-Crafts alkylation byproducts?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). Adjust polarity based on TLC values .
- Recrystallization : Dissolve in warm ethanol, then cool to -20°C for slow crystal growth. Filter under inert atmosphere to prevent oxidation .
- Challenges : Bromine’s electron-withdrawing effect increases polarity; adjust solvent ratios accordingly .
Q. How do steric/electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Electronic Effects : Fluorine’s electronegativity deactivates the ring, slowing oxidative addition. Bromine acts as a better leaving group but may sterically hinder Pd catalyst access.
- Optimization : Use Pd(PPh) in THF with KCO as base. Pre-activate boronic acids to enhance coupling efficiency .
- Data Contradiction Resolution : If low yields occur, test alternative ligands (e.g., SPhos) or microwave-assisted conditions .
Q. How can researchers resolve contradictions in stability studies of halogenated benzyl alcohols under varying storage conditions?
- Methodology :
- Accelerated Degradation Testing : Store samples at 0–6°C (short-term) vs. -20°C (long-term). Monitor via HPLC for decomposition products (e.g., oxidation to aldehyde) .
- Light Sensitivity : Use amber vials and argon sparging to prevent photodegradation. Compare UV-vis spectra before/after exposure .
- Contradiction Case : If conflicting data arise on shelf life, perform kinetic modeling (Arrhenius equation) to predict degradation rates .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
